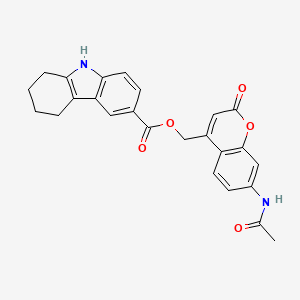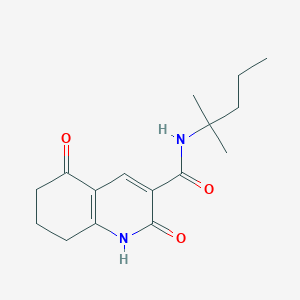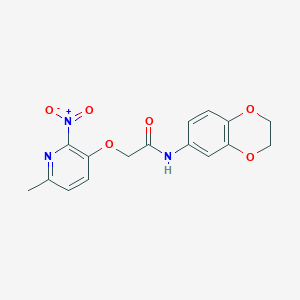![molecular formula C13H15F3N2OS B7681355 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor that has been used in the development of drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone involves the inhibition of enzymes that are involved in the progression of diseases. It works by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its function.
Biochemical and Physiological Effects
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in lab experiments is its specificity. It is highly specific to the enzyme it inhibits, which reduces the risk of off-target effects. However, one of the limitations is its potency. It may not be potent enough to inhibit the enzyme at the required concentration, which may affect the results of the experiment.
Zukünftige Richtungen
There are several future directions in the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone. One of the future directions is the development of more potent inhibitors that can effectively inhibit the enzyme at lower concentrations. Another direction is the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in combination with other drugs to enhance its efficacy. Additionally, the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in the treatment of other diseases is also a potential future direction.
Conclusion
In conclusion, 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone is a chemical compound that has significant potential in scientific research. Its specificity and mechanism of action make it a valuable tool in the development of drugs for the treatment of various diseases. However, its potency may be a limitation in lab experiments. The future directions in the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone are promising and may lead to the development of more effective drugs for the treatment of diseases.
Synthesemethoden
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone can be synthesized through a multi-step process. The first step involves the reaction of 2-mercapto-5-(trifluoromethyl)pyridine with ethyl 2-bromoacetate to form ethyl 2-(2-mercapto-5-(trifluoromethyl)pyridin-3-yl)acetate. This intermediate is then reacted with piperidine to form 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone has been widely used in scientific research as a tool for the development of drugs for the treatment of various diseases. It has been used as an inhibitor in the development of drugs for the treatment of cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c14-13(15,16)10-4-5-11(17-8-10)20-9-12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXDZEQOVFZPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2,4-Dimethylphenyl)carbamoylamino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B7681285.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)

![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)

![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)